Comparative Physicochemical Properties: Methyl Ester vs. Ethyl Ester
The methyl ester moiety of methyl 2-phenyloxazole-5-carboxylate (target compound) confers a computed XLogP3-AA value of 2.2, which is lower than the value for the corresponding ethyl ester analog, ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) [1]. This difference in lipophilicity (XLogP3-AA difference of ~0.5) can significantly impact solubility, membrane permeability, and metabolic stability in biological assays or influence reaction kinetics and solubility in synthetic organic chemistry. This property is a key differentiator when selecting a starting material for structure-activity relationship (SAR) studies or for optimizing a synthetic sequence.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Ethyl 2-phenyloxazole-5-carboxylate (estimated XLogP3-AA ~2.7) |
| Quantified Difference | ~0.5 |
| Conditions | Computed property using XLogP3 algorithm [1] |
Why This Matters
This quantifiable difference in lipophilicity is a critical parameter for scientists designing assays or synthetic routes, as it directly influences compound behavior in aqueous and lipid environments.
- [1] PubChem. Methyl 2-phenyl-1,3-oxazole-5-carboxylate. Compound Summary for CID 13611613. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13611613 (accessed April 17, 2026). View Source
